4-amino-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C₁₄H₁₁F₃N₂O. It features a benzamide structure, characterized by the presence of both an amino group and a trifluoromethyl group. This compound is notable for its unique chemical properties and potential applications in various scientific fields, including chemistry, biology, and medicine.
This compound is classified under organic compounds and is recognized for its role as a synthetic intermediate in the development of more complex molecules. It is often utilized in research settings for its biochemical properties and interactions with biological targets. The compound has been cataloged with the CAS number 811841-49-3 and is available from various chemical suppliers, including Benchchem and VWR .
The synthesis of 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide typically involves several key steps:
The reaction mechanism involves nucleophilic acyl substitution, where the amino group from 3-(trifluoromethyl)aniline attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the amide bond. This method allows for efficient synthesis while maintaining high yields.
The molecular structure of 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide includes:
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its chemical properties for specific applications.
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide primarily acts as a receptor modulator. Its mechanism involves:
Relevant data indicate that the presence of the trifluoromethyl group contributes to enhanced metabolic stability and bioavailability compared to similar compounds without this substituent.
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific applications:
The design of 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide incorporates deliberate structural elements shared with clinically established type II tyrosine kinase inhibitors (TKIs), such as imatinib, nilotinib, and ponatinib. These inhibitors stabilize the inactive DFG-out conformation of kinases—a state where the Asp-Phe-Gly motif undergoes a conformational shift, exposing a hydrophobic allosteric pocket adjacent to the ATP-binding site [1] [6]. The compound’s benzamide core facilitates critical hydrogen bonding with conserved residues (e.g., Asp-381 in Bcr-Abl), while the 3-(trifluoromethyl)phenyl group occupies the hydrophobic specificity pocket, analogous to nilotinib’s trifluoromethyl-phenyl moiety [1] [4]. This mimicry enables potent inhibition of kinases like Bcr-Abl, PDGFR, and VEGFR, particularly against resistance-conferring mutations such as T315I in Bcr-Abl, where steric hindrance from isoleucine disrupts binding of earlier-generation inhibitors [6] [7].
Table 1: Structural and Functional Comparison with Type II TKIs
Feature | 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide | Nilotinib | Ponatinib |
---|---|---|---|
Benzamide Interaction | Hydrogen bonds with hinge region (e.g., Asp-381) | Similar H-bond network | Similar H-bond network |
Hydrophobic Occupancy | Trifluoromethyl-phenyl in specificity pocket | Trifluoromethyl-phenyl | Trifluoromethyl-phenyl |
Mutation Coverage | T315I (predicted) | T315I-resistant | T315I-effective |
Kinase Targets | Bcr-Abl, PDGFR, VEGFR | Bcr-Abl, PDGFR, KIT | Pan-Bcr-Abl mutants |
The trifluoromethyl (-CF₃) group at the meta-position of the aniline ring is a critical pharmacophore that enhances ligand-target binding through multifaceted mechanisms. Electronegative fluorine atoms create a strong dipole moment (∼1.4 D), enabling electrostatic interactions with cationic residues (e.g., Lys-271 in Bcr-Abl) in the hydrophobic pocket [6] [8]. Additionally, the -CF₃ group’s high lipophilicity (π-value = +0.88) augments hydrophobic contacts with nonpolar residues like Ile-293 and Leu-298, improving binding affinity by ∼2-log units compared to non-fluorinated analogs [6] [8]. This "fluorine effect" also modulates pharmacokinetic properties: the -CF₃ group increases metabolic stability by resisting oxidative metabolism and lowering pKa, thereby reducing susceptibility to enzymatic degradation [6] [9]. Selectivity arises from steric and electronic complementarity; the -CF₃ group’s size excludes it from kinases lacking deep specificity pockets (e.g., SRC-family kinases), reducing off-target effects [6].
Table 2: Impact of Trifluoromethyl Group on Pharmacological Properties
Parameter | With -CF₃ Group | Without -CF₃ Group | Biological Consequence |
---|---|---|---|
Lipophilicity (LogP) | +3.8 | +2.9 | Enhanced membrane permeability |
Binding Affinity (Kd) | 12 nM | 220 nM | 18-fold improvement vs. non-CF₃ analog |
Metabolic Half-life | >120 min | 45 min | Reduced hepatic clearance |
Selectivity Index | 50× (vs. SRC) | 8× (vs. SRC) | Minimized off-target inhibition |
The 4-aminobenzamide linker bridges the trifluoromethyl-aniline and benzamide moieties, serving as a conformational regulator that balances rigidity and flexibility. Unlike rigid acetylene linkers (e.g., in ponatinib), the benzamide’s amide bond rotation allows adaptation to divergent kinase topographies, particularly mutant variants with steric hindrance (e.g., T315I) [1] [3]. The para-amino group (-NH₂) extends into the solvent-accessible region, permitting hydrogen bonding with solvent or protein residues without compromising binding [3] [9]. Computational studies reveal that the linker’s rotatable bonds (N-C(O) and C(O)-Caryl) enable torsional angles of 120°–180°, allowing the compound to "bypass" bulky gatekeeper residues like isoleucine-315 while maintaining optimal distance (∼12 Å) between the hinge-binding benzamide and allosteric trifluoromethyl-phenyl group [1] [4]. This flexibility is evidenced in SPAK kinase inhibitors, where analogous benzamide linkers improved IC₅₀ values by 3-fold compared to ethylene-bridged analogs [3].
Table 3: Conformational Adaptability of 4-Aminobenzamide Linkers
Linker Property | Impact on Binding | Example Kinase Data |
---|---|---|
Amide Bond Rotation | Accommodates DFG-out pocket asymmetry | T315I mutant Kd: 38 nM (vs. 210 nM for rigid linker) |
Para-Amino Group | H-bond donation to solvent/exposed residues | ΔG binding: −1.2 kcal/mol (MM/GBSA) |
Optimal Length | 12 Å between hinge binder and specificity pocket | Ideal for Bcr-Abl, VEGFR, PDGFR |
Torsional Flexibility | 30°–40° adaptation to Ile-315 steric bulk | IC₅₀ shift: <2-fold vs. wild-type kinase |
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